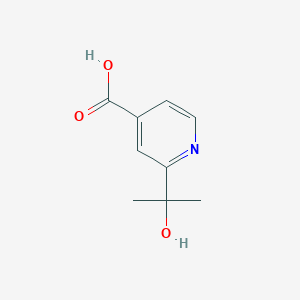

2-(2-Hydroxypropan-2-yl)isonicotinic acid

Description

Contextualization within Isonicotinic Acid Derivative Research

Isonicotinic acid, a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position, serves as a foundational scaffold for a diverse range of compounds utilized in pharmaceuticals and materials science. wikipedia.orgchempanda.comchemicalbook.com Its derivatives are prominent in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide). chemicalbook.commdpi.com The isonicotinic acid framework is a key pharmacophore, and extensive research has been conducted on synthesizing new derivatives to explore novel biological activities, including antimicrobial and cytotoxic properties. nih.govmdpi.comnih.gov

Beyond medicine, isonicotinic acid and its analogues are highly valued as organic ligands in coordination chemistry and crystal engineering. wikipedia.orgchemicalbook.com The presence of both a pyridine nitrogen atom and a carboxylate group allows these molecules to act as versatile building blocks, binding to metal ions to form coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. wikipedia.orgnih.govrsc.org These materials are investigated for a wide array of applications, including catalysis, gas storage, and luminescence. The ability of the carboxyl group and pyridine nitrogen to form robust and predictable hydrogen bonds also makes them exemplary components for designing co-crystals and other supramolecular assemblies. acs.orgresearchgate.net

Scholarly Significance and Research Trajectory of 2-(2-Hydroxypropan-2-yl)isonicotinic acid

The specific scholarly significance of this compound arises from its distinct molecular architecture, which combines the established isonicotinic acid scaffold with an additional functional group—a tertiary alcohol. This unique combination of three key functional moieties (pyridine ring, carboxylic acid, and hydroxyl group) makes it a particularly interesting target for research in supramolecular chemistry and materials science.

While dedicated research on this specific compound is not yet widespread, its trajectory is projected to follow that of other multifunctional isonicotinic acid derivatives. The primary research interest lies in its potential as a trifunctional building block. The pyridine and carboxylic acid groups provide the well-understood capacity for forming strong, directional interactions like the frequently utilized carboxylic acid⋯pyridine hydrogen bond synthon. acs.orgresearchgate.net The introduction of the 2-hydroxypropan-2-yl group adds a tertiary alcohol, which can act as an additional hydrogen bond donor and acceptor. This third interactive site enhances the molecule's ability to form complex, three-dimensional hydrogen-bonded networks, offering greater control in the design of novel crystal structures and co-crystals with tailored properties. iucr.orgiucr.org

Overview of Key Research Areas and Methodologies for this compound

Based on the established value of its parent compounds, research into this compound would logically proceed in several key areas:

Synthesis and Characterization: The initial and fundamental area of research involves the development of efficient synthesis routes for the compound, followed by its thorough characterization. Standard analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, mass spectrometry, and elemental analysis would be employed to confirm its molecular structure and purity. mdpi.com

Coordination Chemistry: A major avenue of investigation would be its application as a ligand in the synthesis of new coordination compounds. nih.gov Researchers would react it with various transition metal salts (e.g., copper, zinc, nickel) to create novel coordination polymers or discrete complexes. nih.govrsc.org The resulting materials would be analyzed for their structural (via single-crystal X-ray diffraction), magnetic, and optical properties.

Crystal Engineering and Co-crystallization: The compound's multiple hydrogen bonding sites make it an ideal candidate for crystal engineering. amanote.com A significant research focus would be the systematic study of its co-crystallization with other molecules, particularly active pharmaceutical ingredients (APIs). mdpi.comiucr.org The primary methodology in this field is single-crystal X-ray diffraction, which allows for the precise determination of the three-dimensional arrangement of molecules in the crystal lattice and a detailed analysis of the intermolecular interactions. iucr.org Techniques like Differential Scanning Calorimetry (DSC) would also be used to study the thermal properties of any new solid forms. iucr.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1021535-47-6 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

Table 2: Potential Research Areas and Associated Methodologies

| Research Area | Key Objectives | Primary Methodologies |

|---|---|---|

| Synthesis | Develop efficient production routes. | Organic synthesis techniques, Chromatography. |

| Structural Characterization | Confirm molecular structure and purity. | NMR, FT-IR, Mass Spectrometry, Elemental Analysis. |

| Coordination Chemistry | Create novel metal-organic materials. | Hydrothermal synthesis, Slow evaporation. |

| Crystal Engineering | Design and produce new co-crystals and polymorphs. | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), DSC. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-9(2,13)7-5-6(8(11)12)3-4-10-7/h3-5,13H,1-2H3,(H,11,12) |

InChI Key |

GDDQYVJKADMDFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies

Retrosynthetic Analysis of 2-(2-Hydroxypropan-2-yl)isonicotinic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the carbon-carbon bonds between the pyridine (B92270) ring and the tertiary alcohol group.

A logical retrosynthetic pathway begins with the disconnection of the two methyl groups from the tertiary alcohol. This leads to a ketone intermediate, which is the result of the addition of two equivalents of a methyl nucleophile to an ester. This key retrosynthetic step points towards a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.

The synthon for the methyl nucleophile is the methyl Grignard reagent (CH₃MgBr). The electrophilic synthon is an ester of isonicotinic acid. This leads to a simplified precursor, an isonicotinate (B8489971) ester, which can be readily prepared from isonicotinic acid. Isonicotinic acid itself is a commercially available starting material.

This analysis suggests a forward synthesis commencing with the esterification of isonicotinic acid, followed by a double addition of a methyl Grignard reagent to the ester carbonyl to form the desired tertiary alcohol.

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, the most established route for the synthesis of this compound involves a multi-step process centered around the Grignard reaction.

The synthesis can be designed as a two-step process:

Esterification of Isonicotinic Acid: Isonicotinic acid is first converted to an ester, typically a methyl or ethyl ester, to activate the carboxylic acid group for nucleophilic attack. This is a standard transformation often carried out by reacting the acid with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride to form the acid chloride followed by reaction with the alcohol.

Grignard Reaction: The resulting isonicotinate ester is then reacted with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the carbonyl carbon of the ester twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to yield the magnesium alkoxide of the tertiary alcohol. An acidic workup then protonates the alkoxide to give the final product, this compound.

Pathway optimization can be achieved through the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing the highly exothermic nature of Grignard reactions and improving yield and selectivity.

The reaction environment is crucial for the success of the Grignard reaction. Anhydrous conditions are essential as Grignard reagents are highly reactive towards protic solvents like water. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center, stabilizing the Grignard reagent.

While the Grignard addition to esters is typically uncatalyzed, certain additives can be employed to enhance selectivity and reactivity, particularly with complex substrates. Lanthanide salts, such as lanthanum chloride complexed with lithium chloride (LaCl₃·2LiCl), have been shown to act as Lewis acids that can activate the carbonyl group towards nucleophilic attack and suppress side reactions like enolization. sigmaaldrich.comsigmaaldrich.com

The reaction temperature is a critical parameter. Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Cryogenic conditions (-40 °C to -78 °C) can be employed to control the reactivity and in some cases, may allow for the isolation of the ketone intermediate if only one equivalent of the Grignard reagent is used, though this is challenging. nih.gov

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent and prevents its decomposition. |

| Temperature | 0 °C to room temperature (or cryogenic) | Controls the exothermic reaction and minimizes side products. |

| Catalyst/Additive | LaCl₃·2LiCl (optional) | Enhances carbonyl reactivity and selectivity. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of the Grignard reagent with oxygen and moisture. |

Sustainable Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of greener reagents, solvents, and more efficient processes.

The choice of solvent is a key consideration in green chemistry. While traditional ethereal solvents for Grignard reactions are effective, they are often volatile and have associated environmental and safety concerns. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative, as it can be derived from renewable resources and often exhibits superior performance in Grignard reactions. primescholars.com

Mechanochemical synthesis offers a significant advancement in green chemistry by reducing or eliminating the need for bulk solvents. eurekaselect.comnih.govresearchgate.net The formation of Grignard reagents can be achieved through ball-milling of magnesium metal and an organohalide with only a minimal amount of organic solvent. nih.gov This approach not only reduces solvent waste but can also lead to safer and more efficient processes.

Energy efficiency is a cornerstone of sustainable chemistry. Organometallic reactions, including Grignard syntheses, can be energy-intensive. The use of catalysis can lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus reducing energy consumption. researchgate.net Flow chemistry can also contribute to energy efficiency by providing better heat transfer compared to batch reactors, which is particularly beneficial for highly exothermic reactions. beilstein-journals.org

| Sustainability Aspect | Approach | Benefit |

| Solvent | Use of 2-MeTHF or mechanochemical synthesis | Reduced use of hazardous solvents, derived from renewable resources. |

| Energy | Catalysis, Flow Chemistry | Lower reaction temperatures, better heat management, reduced energy consumption. |

| Atom Economy | Grignard addition reaction | High incorporation of reactant atoms into the final product. |

Design and Synthesis of Analogs and Derivatives of this compound

The design of analogs for this compound is rooted in established principles of medicinal chemistry. The goal is to systematically modify the structure to explore structure-activity relationships. The primary sites for modification are the pyridine ring and the hydroxypropan-2-yl side chain.

The pyridine ring of isonicotinic acid is a versatile scaffold that allows for a variety of chemical modifications. Its electron-deficient nature facilitates specific reactions that can be leveraged to introduce a range of functional groups at different positions, thereby fine-tuning the molecule's electronic and steric properties. nih.gov

Common strategies for modifying the pyridine core include:

Dearomatization : The pyridine ring can be partially or fully saturated through hydrogenation, hydroboration, or hydrosilylation reactions. nih.gov For instance, selective transfer hydrogenation can yield 1,4-dihydropyridine (B1200194) derivatives. nih.gov Another approach involves the formation of N-alkoxycarbonylpyridinium salts followed by hydride reduction to afford 1,2-dihydropyridines. nih.gov

Substitution Reactions : The ease of substitution at various positions on the pyridine ring allows for significant structural flexibility. nih.gov A notable trend in pyridine-containing pharmaceuticals is a preference for substitution at the 2-position, followed by the 3- and 5-positions. nih.gov

C-H Functionalization : Direct C-H functionalization of pyridines using visible light-catalyzed, radical-mediated reactions has become a powerful method for selective modification of the pyridine framework. researchgate.net This allows for the introduction of alkyl groups from abundant sources like alcohols. researchgate.net

Halogenation and Cross-Coupling : Introducing halogens onto the pyridine ring opens pathways for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a wide array of aryl, alkyl, or alkynyl groups. For example, lower alkyl esters of isonicotinic acid can be synthesized via hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid. google.com

These modifications can significantly alter the molecule's interaction with biological targets by changing its size, shape, and electronic distribution.

The 2-hydroxypropan-2-yl side chain offers multiple avenues for functionalization, primarily centered on the tertiary alcohol group. A key challenge in modifying tertiary alcohols is their propensity to undergo elimination reactions and their steric hindrance.

Strategies for functionalizing this side chain include:

Oxidation : The tertiary alcohol can be oxidized, although this is more challenging than for primary or secondary alcohols. rsc.org Specialized reagents may be required to achieve desired transformations without degrading the molecule.

Etherification/Esterification : The hydroxyl group can be converted into an ether or ester, which can alter the compound's lipophilicity and hydrogen bonding capacity.

Replacement of the Hydroxyl Group : Nucleophilic substitution reactions can replace the hydroxyl group with other functionalities like halogens, amines, or azides after converting the alcohol into a better leaving group (e.g., a tosylate).

Dehydration : Acid-catalyzed dehydration can introduce a double bond, forming a 2-(prop-1-en-2-yl)isonicotinic acid analog, which can then be subjected to further reactions like hydrogenation or addition reactions across the double bond.

Side Chain Replacement : A more drastic modification involves replacing the entire 2-hydroxypropan-2-yl group. This can be achieved by starting from a different 2-substituted pyridine derivative and building the desired side chain. For example, Grignard reactions with 2-acylpyridine precursors can introduce a variety of substituted alcohol side chains. nih.gov

The table below summarizes potential modifications to the side chain.

| Modification Type | Reagents/Conditions | Potential Outcome |

| Etherification | Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) | Alters lipophilicity and steric bulk. |

| Esterification | Acyl Chloride/Anhydride, Pyridine | Introduces ester functionality, potential prodrug strategy. |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Forms an alkene for further functionalization. |

| Substitution | 1. Convert -OH to leaving group (e.g., TsCl) 2. Nucleophile (e.g., NaN₃, R₂NH) | Introduces azide, amine, or other functional groups. |

This table presents hypothetical functionalization strategies based on standard organic chemistry principles.

The carboxylic acid group of this compound is readily converted into a variety of ester and amide derivatives. These derivatives are often synthesized to improve properties such as cell permeability or to act as prodrugs.

Ester Synthesis: Standard esterification methods can be applied. A common laboratory procedure involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid (Fischer esterification). researchgate.net Another method uses thionyl chloride (SOCl₂) to convert the carboxylic acid to the more reactive isonicotinoyl chloride, which then readily reacts with an alcohol. researchgate.netnih.gov

"Active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, are valuable intermediates for synthesizing amides. nih.govresearchgate.net These can be prepared by reacting the isonicotinoyl chloride hydrochloride with the corresponding alcohol (e.g., 4-nitrophenol) in the presence of a base like triethylamine. nih.gov Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can also be used, though this method can sometimes be complicated by the formation of N-acylurea byproducts. nih.govnih.gov

Amide Synthesis: Amide derivatives are typically synthesized by reacting an activated form of the carboxylic acid with an amine. ppublishing.org The most common method involves the use of coupling agents. ppublishing.org Alternatively, the acid can be converted to its acid chloride, which then reacts with the desired amine. tandfonline.com Isonicotinic acid hydrazide (isoniazid) derivatives are a prominent class of amide analogs that have been extensively studied. tandfonline.comnih.govresearchgate.net For example, N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives have been synthesized via the cyclocondensation of Schiff's bases (derived from isonicotinohydrazide) with chloroacetyl chloride. tandfonline.comresearchgate.net

The table below outlines common reagents used for these transformations.

| Derivative | Method | Reagents | Reference |

| Esters | Acid Chloride | SOCl₂, Alcohol | nih.gov |

| Coupling Agent | Alcohol, DCC, DMAP | nih.gov | |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | researchgate.net | |

| Amides | Acid Chloride | SOCl₂, Amine | tandfonline.com |

| Coupling Agent | Amine, DCC, DMAP | nih.gov | |

| Hydrazide Formation | Hydrazine, then Aldehyde/Ketone | tandfonline.comnih.gov |

Stereoselective Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, analogs can be designed to contain one or more stereocenters. The development of stereoselective synthetic routes is crucial, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. acs.org

Strategies for stereoselective synthesis include:

Use of Chiral Starting Materials : A straightforward approach is to begin the synthesis with a chiral precursor. For instance, instead of creating the tertiary alcohol, a chiral secondary alcohol could be synthesized from a chiral ketone or via asymmetric reduction.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, after which it is removed. For example, chiral oxazolidinones can be used to direct the stereoselective alkylation of a side chain. nih.gov Similarly, chiral N-tert-butanesulfinyl imines are effective intermediates for the stereocontrolled synthesis of complex cyclic systems. mdpi.com

Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation : Chiral metal catalysts (e.g., containing Rhodium or Ruthenium with chiral ligands like BINAP) can be used for the enantioselective reduction of a carbon-carbon double bond, which could be introduced via dehydration of the tertiary alcohol.

Asymmetric Friedel-Crafts Reactions : Chiral catalysts, such as copper-BOX complexes or dinuclear zinc catalysts, can catalyze the enantioselective addition of indoles or other nucleophiles to electrophiles, a potential strategy for modifying the pyridine core or side chain. mdpi.com

Enzyme-Catalyzed Reactions : Biocatalysts like lipases can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically pure compounds. rsc.org

For example, the stereoselective synthesis of steroidal tertiary alcohols has been achieved using Grignard reactions, demonstrating that stereocontrol is possible even when forming sterically congested centers. nih.gov

Isolation and Purification Techniques for Synthetic this compound

The isolation and purification of the target compound and its synthetic derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Commonly employed techniques include:

Recrystallization : This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. orgsyn.orggoogle.com For isonicotinic acid and its derivatives, water or ethanol (B145695) are often used as recrystallization solvents. researchgate.netorgsyn.org The pH of the solution can be adjusted to control the solubility and facilitate crystallization. google.com

Liquid-Liquid Extraction : This technique is used to separate the product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, dichloromethane). researchgate.net Washing with a basic solution (e.g., sodium bicarbonate) can remove unreacted acidic starting material, while an acidic wash can remove basic impurities. researchgate.net

Column Chromatography : This is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent) is passed through it. It is particularly useful for separating mixtures of compounds with similar polarities and for purifying non-crystalline, oily products. researchgate.net

Thin-Layer Chromatography (TLC) : While primarily an analytical technique for monitoring reaction progress and assessing purity, TLC can also guide the development of column chromatography methods by helping to select an appropriate solvent system. researchgate.net

The selection of a purification strategy often involves a combination of these techniques to achieve the desired level of purity.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for 2-(2-Hydroxypropan-2-yl)isonicotinic acid

Quantum mechanical calculations are essential for understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently used to model the behavior of compounds such as this compound.

The electronic structure of a molecule dictates its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For aromatic systems like isonicotinic acid derivatives, the HOMO is typically a π-orbital associated with the pyridine (B92270) ring, while the LUMO is a π*-antibonding orbital. The introduction of the 2-hydroxypropan-2-yl and carboxylic acid groups modifies the energy levels of these orbitals. Computational studies on related compounds, such as isonicotinic acid methyl ester, have utilized DFT methods (e.g., B3LYP/6-311++G(d,p)) to calculate these values. nih.gov A study of a nicotinic acid-β-cyclodextrin complex showed the LUMO is located on the nicotinic acid moiety. researchgate.net These calculations help in predicting the regions of the molecule susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties for a Related Isonicotinic Acid Derivative Data extrapolated from studies on Isonicotinic acid methyl ester.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap | 5.36 |

QM calculations provide highly accurate predictions of various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov DFT methodologies are frequently benchmarked to determine the most accurate combinations of functionals and basis sets for predicting ¹H and ¹³C chemical shifts. mdpi.com For complex organic molecules, computational predictions are invaluable for assigning experimental spectra and confirming chemical structures.

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), researchers can assign the absorption bands in an experimental IR spectrum. nih.gov For this compound, key predicted frequencies would include the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxyl group, and various C=C and C=N stretching modes of the pyridine ring.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. The parent compound, isonicotinic acid, exhibits absorption maxima around 214 nm and 264 nm. sielc.com The substituent groups on this compound are expected to cause shifts in these absorption bands (λmax), which can be precisely predicted through TD-DFT calculations.

Table 2: Predicted Spectroscopic Data Based on Isonicotinic Acid and its Derivatives Data based on experimental values and computational trends for related compounds.

| Spectroscopy | Parameter | Predicted/Reference Value | Functional Group |

|---|---|---|---|

| IR | ν(O-H) stretch | ~3400-3200 cm⁻¹ (broad) | Alcohol & Carboxylic Acid |

| ν(C=O) stretch | ~1700 cm⁻¹ | Carboxylic Acid | |

| ν(C=N) stretch | ~1600 cm⁻¹ | Pyridine Ring | |

| UV-Vis | π → π* transition | ~265 nm | Pyridine Ring |

| π → π* transition | ~215 nm | Pyridine Ring |

While specific mechanistic studies on this compound are not widely published, QM methods are the primary tool for such investigations. These calculations can map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net By determining the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand the feasibility of different reaction pathways. For this molecule, potential reactions of interest include esterification of the carboxylic acid, dehydration of the tertiary alcohol, or reactions involving the pyridine ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of this compound

MM and MD simulations are used to study the large-scale conformational dynamics and intermolecular interactions of molecules, which are often too computationally expensive to model with QM methods. mdpi.comutupub.fi

The presence of several rotatable single bonds in this compound—specifically the bonds connecting the substituent groups to the pyridine ring—allows it to adopt multiple conformations. Conformational analysis using molecular mechanics force fields (like AMBER or OPLS) can systematically explore these different spatial arrangements. utupub.fi By calculating the potential energy of each conformation, an energy landscape can be generated. The minima on this landscape correspond to stable, low-energy conformers of the molecule. This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or crystal packing forces.

Molecular dynamics simulations model the motion of atoms and molecules over time, providing a detailed picture of how this compound behaves in a solvent, typically water. nih.gov These simulations can reveal the structure of the solvation shell around the molecule and quantify the strength and dynamics of solute-solvent interactions. researchgate.netresearchgate.net

Table 3: Potential Intermolecular Interactions of this compound

| Functional Group | Role | Potential Interaction Partner |

|---|---|---|

| Carboxyl -OH | H-bond Donor | Water, H-bond acceptors |

| Carboxyl C=O | H-bond Acceptor | Water, H-bond donors |

| Alcohol -OH | H-bond Donor/Acceptor | Water, H-bond donors/acceptors |

| Pyridine Nitrogen | H-bond Acceptor | Water, H-bond donors |

| Pyridine Ring | π-system | π-π stacking with other aromatic rings |

No Publicly Available Research Found for Theoretical and Computational Studies of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific theoretical or computational chemistry studies focusing on the compound this compound were identified. Therefore, the generation of an article detailing its ligand-target docking, QSAR/QSPR modeling, and chemoinformatics applications, as per the requested outline, is not possible at this time.

Extensive searches were conducted to locate research pertaining to the biomolecular interactions and computational analysis of this compound and its derivatives. These inquiries consistently yielded results for the broader class of isonicotinic acid derivatives, particularly isonicotinic acid hydrazide and its analogues. While the fields of ligand-target docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning are actively employed in the study of isonicotinic acid compounds for various therapeutic targets, the specific derivative requested has not been a subject of published research in these areas.

The available literature extensively covers computational approaches to designing and optimizing other isonicotinic acid derivatives, primarily in the context of developing new anti-tubercular and anti-inflammatory agents. These studies often involve molecular docking simulations to predict binding affinities to target proteins, QSAR models to correlate chemical structures with biological activities, and machine learning algorithms to screen virtual libraries for potential drug candidates.

However, without any specific data or published findings for this compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.

Researchers and other interested parties are encouraged to monitor scientific literature for any future studies that may address the computational and theoretical properties of this compound.

Pre Clinical Biological Evaluation and Mechanistic Investigations

In Vitro Screening Platforms for Biological Activities of 2-(2-Hydroxypropan-2-yl)isonicotinic acid

No publicly available data from in vitro screening platforms on the biological activities of this compound were found. This includes a lack of information on:

Elucidation of Molecular and Cellular Mechanisms of Action of this compound

Consistent with the lack of primary screening data, there is no research available that delves into the molecular and cellular mechanisms of action for this specific compound.

Transcriptomic and Proteomic Profiling in Response to this compound Treatment

No studies detailing the transcriptomic or proteomic profiling of cells or tissues in response to treatment with this compound were found. Consequently, there is no available data on differentially expressed genes, altered protein levels, or the molecular pathways identified through these methods following exposure to the compound.

Metabolomic Analysis of Cellular Pathways Perturbed by this compound

There is no available information from metabolomic analyses to identify cellular pathway perturbations or key metabolic biomarkers that are affected by this compound. Studies measuring changes in endogenous small-molecule metabolite profiles after treatment with this specific compound have not been published in the accessible literature.

Investigations into Key Cell Signaling Pathways

Investigations into the effects of this compound on key cell signaling pathways, such as MAPK, PI3K/Akt, or others, have not been reported. Therefore, its mechanism of action regarding the modulation of intracellular signaling cascades remains uncharacterized.

In Vivo Efficacy Studies of this compound in Non-human Animal Models

Assessment of Efficacy in Relevant Disease Models (e.g., infection models, inflammation models)

No in vivo efficacy studies for this compound in non-human animal models of any disease state, including infection or inflammation models, were identified. As a result, its potential therapeutic efficacy in a living organism is unknown.

Pre-clinical Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound

Specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is not available. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its relationship between concentration and pharmacological response, has not been documented.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

No studies were found that describe the synthesis and biological evaluation of derivatives of this compound. Therefore, a structure-activity relationship (SAR) analysis, which would detail how chemical modifications to the parent structure affect its biological activity, could not be performed or reported.

Correlation of Structural Modifications with Observed Biological Activities

While direct structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, the biological activity of isonicotinic acid derivatives can be inferred from the broader class of pyridine-containing compounds. The electronic and steric properties of substituents on the pyridine (B92270) ring are known to be critical for the biological activity of these molecules.

The reactivity of the pyridine nitrogen atom is often essential for the biological function of 2-substituted isonicotinic acid derivatives. The introduction of various functional groups on the pyridine scaffold can significantly modulate the therapeutic efficacy of the parent compound. For instance, the presence of electron-withdrawing or electron-donating groups can influence the molecule's interaction with its biological target. nih.gov

To illustrate the potential impact of structural modifications on the biological activity of a hypothetical series of this compound analogs, the following table outlines plausible correlations:

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | Modification | Predicted Biological Activity |

|---|---|---|

| Analog A | Replacement of the hydroxyl group with a methoxy (B1213986) group | Potential increase in lipophilicity, which may enhance cell membrane permeability. |

| Analog B | Esterification of the carboxylic acid group | May act as a prodrug, improving oral bioavailability. |

| Analog C | Introduction of a chlorine atom on the pyridine ring | Could enhance binding affinity to the target protein through halogen bonding. |

| Analog D | Replacement of the isopropyl group with a cyclopropyl (B3062369) group | May alter the steric interactions within the binding pocket of the target. |

Identification of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore model for a specific biological effect describes the essential spatial arrangement of molecular features that are necessary for a molecule to interact with its biological target and elicit a response. For pyridine and pyrimidine (B1678525) derivatives, common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. ijpsr.com

For this compound, a hypothetical pharmacophore model for a putative anticancer activity could be constructed based on its structural features. The pyridine ring can serve as an aromatic feature, while the nitrogen atom in the ring can act as a hydrogen bond acceptor. The carboxylic acid group provides both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen). The tertiary alcohol on the isopropyl substituent also presents a hydrogen bond donor. The isopropyl group itself can contribute to hydrophobic interactions.

The key pharmacophoric features for a hypothetical biological effect of this compound are summarized in the table below:

Table 2: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring | Pyridine ring | π-π stacking with aromatic residues of the target protein. |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Carbonyl oxygen | Interaction with hydrogen bond donor groups on the target protein. |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl, Tertiary alcohol hydroxyl | Interaction with hydrogen bond acceptor groups on the target protein. |

| Hydrophobic Group | Isopropyl group | Interaction with hydrophobic pockets of the target protein. |

Studies on Resistance Mechanisms Elicited by this compound

Drug resistance is a significant challenge in the development of new therapeutic agents. For pyridine-based compounds, several mechanisms of resistance have been identified. While specific studies on resistance to this compound are not available, potential mechanisms can be extrapolated from related compounds.

One common mechanism of resistance is the mutation of the target protein, which can reduce the binding affinity of the drug. Another mechanism involves the increased expression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration. Alterations in drug-metabolizing enzymes can also contribute to resistance by increasing the rate of drug inactivation.

Potential mechanisms of resistance that could be elicited by this compound are outlined in the following table:

Table 3: Potential Resistance Mechanisms to this compound

| Mechanism of Resistance | Description | Potential Consequence |

|---|---|---|

| Target Protein Mutation | Alteration in the amino acid sequence of the drug's target protein. | Reduced binding affinity of the compound, leading to decreased efficacy. |

| Increased Efflux Pump Expression | Upregulation of ATP-binding cassette (ABC) transporters. | Enhanced removal of the compound from the cell, lowering its effective concentration. |

| Metabolic Alterations | Changes in the activity of enzymes that metabolize the compound. | Increased inactivation of the compound, leading to a shorter duration of action. |

Formulation Science and Advanced Delivery Systems

Pre-formulation Principles Applied to 2-(2-Hydroxypropan-2-yl)isonicotinic acid

Pre-formulation studies are the foundational step in the rational design of a stable, effective, and safe dosage form. These investigations focus on characterizing the intrinsic physical and chemical properties of the drug substance, alone and in combination with excipients. For this compound, these studies are crucial for identifying potential challenges to formulation development and for guiding the selection of appropriate formulation strategies.

Key pre-formulation parameters for this compound would include the determination of its aqueous solubility, pKa, partition coefficient (LogP), solid-state properties (crystallinity, polymorphism), and stability under various stress conditions. coriolis-pharma.com The presence of both a carboxylic acid and a tertiary alcohol group in its structure suggests a degree of hydrophilicity. The pyridine (B92270) ring, being aromatic and electron-deficient, can participate in π-π stacking and hydrogen bonding, influencing its solubility and interaction with excipients. nih.gov

Table 1: Key Pre-formulation Parameters for this compound (Hypothetical Data)

| Parameter | Value | Significance |

| Molecular Weight | 181.19 g/mol | Influences diffusion and dissolution rates. |

| Aqueous Solubility | Moderately Soluble | May require enhancement for optimal absorption. |

| pKa | ~4-5 | Indicates potential for pH-dependent solubility. |

| LogP | Low | Suggests hydrophilic nature. |

| Melting Point | High | Suggests strong crystal lattice energy. |

| Polymorphism | Potential for multiple forms | Different forms can have different solubility and stability. |

These initial findings guide the formulation scientist in selecting appropriate excipients and manufacturing processes to ensure the final product meets its quality target product profile.

Development of Novel Delivery Systems for this compound (e.g., Nanoformulations, Microparticulates, Encapsulation)

To enhance the therapeutic efficacy of this compound, novel drug delivery systems can be explored. These systems aim to control the release rate, improve bioavailability, and target the drug to specific sites in the body.

Nanoformulations : Nanoparticles, liposomes, and nanoemulsions can be employed to improve the solubility and permeability of pyridine carboxylic acid derivatives. nih.gov For instance, encapsulating this compound in liposomes, which are microscopic vesicles composed of a lipid bilayer, could potentially enhance its cellular uptake and reduce potential side effects. nih.govencapsula.com Carboxylic acid-reactive liposomes could also be a viable strategy for targeted delivery. encapsula.com

Microparticulates : Microencapsulation can be used to create controlled-release formulations. By entrapping the drug within a polymer matrix, its release can be sustained over an extended period. This can be particularly beneficial for improving patient compliance.

Solid Dispersions : This technique involves dispersing the drug in an inert carrier matrix at the molecular level. mdpi.comresearchgate.net For a compound like this compound, creating a solid dispersion with a hydrophilic polymer could significantly enhance its dissolution rate and, consequently, its oral bioavailability. mdpi.comresearchgate.netmdpi.com

Strategies for Enhancing Solubility and Dissolution Rate of this compound

Given that many active pharmaceutical ingredients exhibit poor aqueous solubility, various strategies can be employed to enhance the solubility and dissolution rate of this compound.

pH Modification : Due to the presence of the carboxylic acid group, the solubility of this compound is expected to be pH-dependent. The use of buffering agents in the formulation can maintain an optimal pH environment for dissolution.

Complexation : Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity, can form inclusion complexes with drug molecules, thereby increasing their apparent solubility.

Eutectic Mixtures : The formation of eutectic systems with other carboxylic acids has been shown to improve the solubility of poorly soluble drugs. mdpi.com This approach could be explored for this compound.

Table 2: Comparison of Solubility Enhancement Techniques for Pyridine Carboxylic Acids (Illustrative Data)

| Technique | Fold Increase in Solubility (Hypothetical) | Advantages | Disadvantages |

| pH Adjustment | 5-10 | Simple, cost-effective | Limited by physiological pH |

| Solid Dispersion | 10-50 | Significant enhancement, potential for amorphous form | Potential for physical instability |

| Nano-encapsulation | 20-100 | Improved bioavailability, potential for targeting | Complex manufacturing, higher cost |

Physicochemical Stability and Degradation Pathways of this compound in Formulations

Ensuring the stability of a drug product throughout its shelf life is a critical aspect of formulation development. europa.euasean.org Stability studies for formulations of this compound would involve exposing the product to various environmental conditions, such as temperature, humidity, and light, as outlined in ICH guidelines. europa.euich.org

Potential degradation pathways for this compound could include:

Oxidation : The pyridine ring and the tertiary alcohol may be susceptible to oxidation. Studies on the related compound, isonicotinic acid hydrazide, have shown that it can undergo oxidation. nih.gov

Hydrolysis : While the core structure is generally stable, ester-based formulations could be susceptible to hydrolysis. The degradation kinetics of benzyl (B1604629) nicotinate, a related ester, have been shown to be influenced by pH. nih.govresearchgate.net

Photodegradation : Exposure to light can sometimes induce degradation of pyridine-containing compounds.

Forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light), are essential to identify potential degradation products and to develop stability-indicating analytical methods. mdpi.com

Analytical Methodologies for Characterizing this compound in Formulated Products

Reliable and validated analytical methods are necessary to quantify the drug and its potential degradation products in the final formulation. ich.orggavinpublishers.comajpamc.com

High-Performance Liquid Chromatography (HPLC) : This is the most common technique for the analysis of pharmaceutical products. A reverse-phase HPLC method with UV detection would likely be suitable for the quantification of this compound. Method development would involve optimizing the mobile phase composition, column type, and detection wavelength. researchgate.netajol.infonih.govmdpi.com The validation of the method would be performed according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and robustness. ich.orggavinpublishers.comijnrd.org

Spectroscopy : Techniques such as UV-Vis spectroscopy can be used for simple quantification, while FT-IR and NMR spectroscopy are valuable for structural elucidation and identification of impurities.

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of the drug and its interactions with excipients in the formulation. unipv.it

Table 3: Typical HPLC Method Parameters for Analysis of Isonicotinic Acid Derivatives

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 3-7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

This comprehensive approach to formulation science and analytical methodology is essential for the successful development of a high-quality pharmaceutical product containing this compound.

Advanced Analytical Chemistry in Research Applications

Bioanalytical Method Development for 2-(2-Hydroxypropan-2-yl)isonicotinic acid and its Metabolites in Non-Human Biological Matrices

The quantitative determination of a drug and its metabolites in biological materials is fundamental to pharmacokinetic and toxicokinetic studies. iajps.com The development of a reliable bioanalytical method is a multi-step process involving sample collection, preparation, analyte separation, identification, and quantification. iajps.comonlinepharmacytech.info For this compound, methods must be tailored to its specific physicochemical properties and the complex nature of non-human biological matrices such as plasma, urine, and tissue homogenates. iajps.comresearchgate.net

The primary goal of sample preparation is to isolate this compound and its metabolites from the complex biological matrix, remove interferences, and concentrate the analytes to improve detection sensitivity. iajps.commdpi.com Given the compound's expected polarity due to the carboxylic acid and hydroxyl groups, several advanced extraction techniques are applicable.

Protein Precipitation (PPT): This is a straightforward method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. mdpi.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.gov While simple and fast, it may offer less clean extracts compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com By adjusting the pH of the aqueous phase, the ionization state of this compound can be modulated to favor its partitioning into the organic layer, thereby separating it from water-soluble matrix components.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides cleaner sample extracts than PPT or LLE. mdpi.commdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For a polar compound like this compound, a polymeric reversed-phase or a mixed-mode ion-exchange sorbent could be employed. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of organic solvent. mdpi.com

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. nih.gov | Fast, simple, low cost. | Less clean extract, potential for significant matrix effects. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. mdpi.com | Good for removing non-soluble interferences, provides a clean extract. | Can be labor-intensive and require larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. mdpi.com | High selectivity, very clean extracts, ability to concentrate the analyte. mdpi.commdpi.com | More complex method development, higher cost per sample. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. onlinepharmacytech.infonih.gov

A method for this compound would typically involve a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation. nih.govbevital.no Given the compound's polarity, a column with enhanced polar retention (e.g., a C18 with a polar end-capping) or Hydrophilic Interaction Liquid Chromatography (HILIC) could be utilized. nih.gov The mobile phase would likely consist of an aqueous component with a pH modifier like formic acid and an organic component such as acetonitrile or methanol, run in either an isocratic or gradient elution mode. onlinepharmacytech.infobevital.no

Detection is performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. researchgate.net Electrospray ionization (ESI) in the positive ion mode would likely be used to generate the protonated molecular ion [M+H]+ of the parent compound and its metabolites. nih.govbevital.no The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and minimizes interference from matrix components. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| LC System | Agilent 1100 Series or equivalent. bevital.no |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm). bevital.no |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile. bevital.no |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive. bevital.no |

| MS System | Triple Quadrupole Mass Spectrometer. researchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM). researchgate.net |

| Hypothetical SRM Transitions | Parent [M+H]+ → Product Ion |

| This compound | m/z 182.1 → m/z 122.1 (Loss of C3H7O) |

| Potential Metabolite (N-oxide) | m/z 198.1 → m/z 182.1 (Loss of O) |

While the parent compound this compound is non-volatile, some of its metabolites resulting from biotransformation could be small, volatile organic compounds (VOCs). nih.gov Gas chromatography-mass spectrometry (GC-MS) is the reference technique for the analysis of VOCs in biological samples, such as exhaled breath or the headspace of urine or plasma. nih.govresearchgate.net

For analysis, VOCs are often pre-concentrated from the sample matrix using techniques like headspace solid-phase microextraction (HS-SPME). nih.govmdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs volatile analytes. nih.gov The fiber is then transferred to the hot GC inlet, where the analytes are desorbed and separated on a capillary column (e.g., DB-5MS) before detection by the mass spectrometer. nih.govmdpi.com Non-volatile metabolites would require a derivatization step, such as silylation, to increase their volatility for GC-MS analysis. shimadzu.com

Table 3: Potential Volatile Metabolites and GC-MS Suitability

| Compound | Potential Metabolic Origin | Volatility | GC-MS Analysis |

|---|---|---|---|

| Acetone | Degradation of the hydroxypropyl side chain | High | Direct headspace analysis. nih.gov |

| Isopropanol | Reduction of acetone | High | Direct headspace analysis. |

| Pyridine (B92270) | Decarboxylation and side-chain cleavage | Moderate | Direct headspace or derivatization. |

Spectroscopic Imaging Techniques for Spatial Distribution Analysis of this compound in Tissues

Understanding where a compound and its metabolites accumulate in tissues is critical for assessing efficacy and potential off-target effects. nih.gov Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that provides spatial distribution information for drugs and metabolites directly from thin tissue sections. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI is a common modality for this purpose. researchgate.net The process involves sectioning a whole organ or tissue of interest using a cryostat and mounting it onto a conductive slide. nih.gov A thin layer of an energy-absorbing chemical, known as the matrix, is then applied over the tissue. nih.govplos.org A pulsed laser is rastered across the tissue surface, desorbing and ionizing the analytes (e.g., this compound) at each spot. The mass spectrometer collects a full mass spectrum for each pixel, creating a 2D ion map that visualizes the distribution of the compound with high spatial resolution. researchgate.netplos.org This allows researchers to correlate the compound's presence with specific histological features within the tissue, a capability that cannot be achieved with conventional tissue homogenate analysis. nih.govplos.org

Table 4: Hypothetical Tissue Distribution Data from MSI

| Organ | Region | Relative Signal Intensity (Arbitrary Units) |

|---|---|---|

| Kidney | Cortex | 8500 |

| Medulla | 6200 | |

| Liver | Lobules | 4500 |

| Portal Triad | 3100 | |

| Lung | Parenchyma | 1200 |

Electrochemical and Biosensor Development for this compound Detection

Electrochemical sensors and biosensors offer the potential for rapid, sensitive, and low-cost detection of specific molecules, which can be advantageous for certain research applications. mdpi.comnih.gov

An electrochemical sensor for this compound could be developed based on the electrochemical oxidation or reduction of its pyridine ring or carboxylic acid group. This typically involves modifying the surface of an electrode (e.g., glassy carbon or screen-printed electrode) with materials that enhance the electrochemical response and selectivity. nih.gov Nanomaterials like carbon nanotubes or specific conductive polymers can be used to increase the electrode's surface area and promote electron transfer, leading to higher sensitivity. nih.govmdpi.com

A biosensor incorporates a biological recognition element to achieve high specificity. nih.gov For this compound, this could involve immobilizing an enzyme that specifically metabolizes the compound or an antibody that binds to it with high affinity onto a transducer surface. nih.govnih.gov The binding or catalytic event would then generate a measurable signal, such as a change in current, potential, or impedance. mdpi.com For example, an enzyme-based biosensor could measure the production of an electroactive product or the consumption of a co-substrate. mdpi.com

Table 5: Comparison of Potential Sensor Platforms

| Sensor Type | Principle | Key Components | Potential Advantages |

|---|---|---|---|

| Electrochemical Sensor | Direct oxidation/reduction of the analyte at an electrode surface. nih.gov | Modified electrode (e.g., carbon nanotubes, polymers). | Simple design, rapid response. |

| Enzyme-Based Biosensor | Catalytic reaction of an immobilized enzyme with the analyte. mdpi.com | Enzyme, transducer (electrode). | High selectivity, potential for high sensitivity. |

| Immunosensor | Specific binding of an antibody to the analyte. mdpi.com | Antibody, transducer (electrode, optical fiber). | Very high specificity and affinity. |

High-Throughput Screening Analytical Platforms for this compound Derivatives

High-Throughput Screening (HTS) is an automated process that allows for the rapid assessment of large chemical libraries. nih.govuthscsa.edu In the context of this compound, HTS would be employed to screen libraries of structurally related derivatives to identify compounds with improved biological activity, metabolic stability, or other desirable properties. nih.gov

HTS platforms utilize automated liquid handling systems to dispense compounds into microtiter plates, where they are subjected to a specific biological assay. uthscsa.edu The readout of these assays is often optical (e.g., fluorescence, luminescence) or mass spectrometry-based.

Fluorescence-Based Assays: These are common in HTS and include methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), which can be used to study binding events between the compound derivatives and a target protein. nih.gov

Cell-Based Assays: These assays measure a compound's effect on living cells, such as cell viability, the activation of a reporter gene, or changes in cell morphology (high-content screening). nih.gov

Mass Spectrometry-Based HTS: This approach offers a label-free method for directly measuring the products of an enzymatic reaction or binding events, providing high-quality, unambiguous data.

The data generated from HTS is analyzed using specialized software to identify "hits"—compounds that meet predefined activity criteria—which are then selected for further characterization. uthscsa.edu

Table 6: Overview of High-Throughput Screening (HTS) Assays

| Assay Type | Measurement Principle | Typical Application |

|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding. nih.gov | Target-ligand binding assays. |

| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific cellular pathway. nih.gov | Functional screening for pathway modulators. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. nih.gov | Phenotypic screening, toxicity assessment. |

| MS-Based Screening | Direct detection of substrate turnover or ligand binding by mass spectrometry. nih.gov | Enzyme inhibition assays, binding screening. |

Intellectual Property and Research Ethics

Analysis of the Patent Landscape Surrounding 2-(2-Hydroxypropan-2-yl)isonicotinic acid and Related Compounds

The patent landscape for a specific chemical entity like this compound is multifaceted, typically encompassing composition of matter, method of use, and process patents. While a patent for this exact molecule may not be publicly disclosed, an analysis of related isonicotinic acid derivatives provides insight into the strategic protection of intellectual property in this chemical space.

Key areas for patent protection for compounds in this class would likely include:

Composition of Matter Patents: These patents would claim the novel chemical structure of this compound itself and a range of structurally related analogs. This is the broadest and most valuable form of patent protection for a new drug candidate.

Method of Use Patents: These patents would cover the use of the compound for treating specific diseases or conditions. For instance, if this compound was found to have efficacy as an adenosine A2a receptor antagonist, a patent could be sought for its use in neurological disorders.

Process Patents: These patents protect a specific, novel, and non-obvious method of synthesizing this compound or its intermediates. google.comgoogle.com An efficient and scalable synthesis is a valuable asset, and its protection can provide a competitive advantage.

Formulation Patents: As a compound progresses through development, novel formulations with improved properties (e.g., enhanced solubility, stability, or bioavailability) can also be patented.

A hypothetical patent landscape for this compound could involve patents for various derivatives where the core isonicotinic acid structure is maintained but peripheral substitutions are made to modulate activity, selectivity, or pharmacokinetic properties.

| Patent Type | Potential Scope of Claims for this compound | Illustrative Example from Related Art |

|---|---|---|

| Composition of Matter | The chemical structure of this compound and a Markush group of related structures. | Patents for novel nicotinic acid derivatives with claims to a general formula covering numerous specific compounds. justia.com |

| Method of Use | Methods of treating a disease (e.g., cancer, inflammatory disorders) by administering a therapeutically effective amount of the compound. | A patent claiming the use of a class of compounds as adenosine A2a receptor antagonists. |

| Process | A novel and non-obvious synthetic route to produce this compound with high yield and purity. | A patented process for preparing isonicotinic acid from a mixture of gamma and beta picoline. google.com |

| Formulation | A pharmaceutical composition comprising this compound and specific excipients for oral or intravenous administration. | Patents for prodrugs of therapeutic agents to improve their delivery or efficacy. googleapis.com |

Academic Licensing and Commercialization Pathways for Research Discoveries Involving this compound

The translation of a promising compound like this compound from an academic laboratory to the commercial market is a complex process facilitated by university technology transfer offices (TTOs). milkeninstitute.org These offices are responsible for managing the intellectual property developed from university research and forging partnerships with industry.

The typical commercialization pathway involves several key stages:

Invention Disclosure: Researchers submit a detailed description of their discovery to the university's TTO.

Patent Application: The TTO evaluates the commercial potential and patentability of the invention and, if viable, files for patent protection.

Marketing and Licensing: The TTO markets the technology to potential industry partners. This can lead to a licensing agreement where a company is granted the rights to develop and commercialize the technology in exchange for upfront fees, milestone payments, and royalties on sales. nih.govtwobirds.com

Sponsored Research Agreements: A company may fund further research in the academic lab to advance the technology, often with an option to license any new intellectual property that arises.

Start-up Formation: In some cases, the researchers, with the help of the university and venture capital, may form a start-up company to develop the technology themselves. american.edu

Licensing agreements are critical legal documents that define the terms of the partnership between the university and the commercial entity. sec.gov

| Key Term in a Licensing Agreement | Description | Importance for this compound |

|---|---|---|

| Grant of Rights | Specifies whether the license is exclusive, non-exclusive, and the field of use and territory. | An exclusive license in the field of oncology would give the licensee the sole right to develop the compound as a cancer therapeutic. twobirds.com |

| Financial Terms | Includes upfront payments, milestone payments tied to development progress, and royalties on net sales. twobirds.com | Milestone payments could be triggered by the initiation of Phase I clinical trials or regulatory approval. morse.law |

| Diligence Obligations | Requires the licensee to use commercially reasonable efforts to develop and commercialize the licensed product. sec.gov | Ensures that the development of this compound is actively pursued and not shelved. |

| Intellectual Property Management | Defines responsibilities for patent prosecution and enforcement. | Outlines who is responsible for maintaining the patents for the compound and pursuing any infringers. |

Ethical Considerations in Pre-clinical Research with this compound (e.g., animal welfare, data integrity)

Preclinical research involving this compound is essential for evaluating its potential therapeutic value and safety before it can be tested in humans. This research is governed by strict ethical principles, primarily focusing on animal welfare and data integrity.

Animal Welfare: The use of animals in research is guided by the principles of the 3Rs: Replacement, Reduction, and Refinement. qps.combiobostonconsulting.com

Replacement: Using non-animal methods whenever possible, such as in vitro assays or computational modeling.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Minimizing any pain, suffering, or distress to the animals.

All animal studies must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) in the United States or an equivalent body in other countries. qps.com The ethical justification for preclinical animal studies rests on the balance between the potential benefits of the research and the welfare of the animals involved. bmj.com

Key aspects of maintaining data integrity include:

Accurate and complete documentation: All experimental procedures, observations, and results must be meticulously recorded.

Secure data storage: Data should be stored in a way that prevents unauthorized access, alteration, or deletion.

Adherence to Good Laboratory Practice (GLP): For studies intended to support regulatory submissions, adherence to GLP standards is often required. fda.gov

| Ethical Principle | Application in Preclinical Research of this compound | Regulatory/Oversight Body |

|---|---|---|

| Animal Welfare (The 3Rs) | Use of in vitro assays to screen for initial activity, statistical power analysis to determine appropriate animal numbers, and use of analgesics to minimize pain. biobostonconsulting.com | Institutional Animal Care and Use Committee (IACUC) or equivalent. |

| Data Integrity | Maintaining detailed laboratory notebooks, using validated electronic data capture systems, and regular internal data audits. | Internal Quality Assurance units; regulatory agencies like the FDA. fda.gov |

| Scientific Rigor | Well-designed studies with clear objectives, appropriate controls, and unbiased data analysis to ensure the reliability of the findings. | Peer review process for funding and publication. |

Best Practices in Research Data Management and Open Science Principles for this compound Studies

Effective research data management and the adoption of open science principles are crucial for maximizing the value of the data generated during the study of this compound. These practices enhance the transparency, reproducibility, and impact of the research.

FAIR Data Principles: A guiding framework for data management is the FAIR principles, which state that data should be:

Findable: Data and metadata should be easy to discover by both humans and machines. This is often achieved through the assignment of persistent identifiers (e.g., DOIs) and indexing in searchable resources. nfdi4chem.detiledb.com

Accessible: Data should be retrievable by their identifier using a standardized communications protocol. This does not necessarily mean that the data must be open, but the conditions for access should be clear. tiledb.com

Interoperable: Data should be able to be integrated with other data and used in different applications or workflows. This requires the use of standard formats and vocabularies. uni-mainz.de

Reusable: Data should be well-described so that they can be replicated and/or combined in different settings. This includes having clear data licenses and providing detailed information about the data's origin. tacr.gov.cz

Open Science: Open science is a movement to make scientific research and its dissemination accessible to all levels of society. uni-heidelberg.de For research on this compound, this could involve:

Open Access Publishing: Making research publications freely available to the public.

Open Data: Sharing the research data underlying publications in public repositories. openaire.eu

Open Notebooks: Maintaining a publicly accessible online record of the research process.

Data Management Plan (DMP): A DMP is a formal document that outlines how research data will be managed throughout the research lifecycle and shared after the project is completed. openaire.euvscht.cz It is often a requirement for research funding.

| Best Practice | Implementation for this compound Research | Supporting Tools/Platforms |

|---|---|---|

| Data Management Plan (DMP) | A comprehensive DMP would be created at the outset of the research project, detailing data types, storage, and sharing plans. openaire.eu | DMPonline, Data Stewardship Wizard. openaire.euvscht.cz |

| FAIR Data Principles | Spectroscopic, crystallographic, and biological activity data would be annotated with rich metadata and deposited in a FAIR-compliant repository. cam.ac.uk | Zenodo, Figshare, PubChem. |

| Open Access Publishing | Research findings would be published in open access journals or pre-print servers. | bioRxiv, ChemRxiv, PLOS ONE. |

| Open Data Sharing | Raw and processed data from experiments would be made available in a public repository with a clear license for reuse. | The Cambridge Crystallographic Data Centre (CCDC), Dryad. |

Historical Context and Future Research Directions

Evolutionary Perspective on the Development of Isonicotinic Acid Analogs Leading to 2-(2-Hydroxypropan-2-yl)isonicotinic acid

The journey of isonicotinic acid analogs is deeply rooted in the history of medicinal chemistry. The parent compound, isonicotinic acid (pyridine-4-carboxylic acid), gained prominence with the discovery of its hydrazide derivative, isoniazid (B1672263), a first-line medication for the treatment of tuberculosis. cymitquimica.com This discovery in the mid-20th century catalyzed extensive research into the modification of the isonicotinic acid scaffold to enhance efficacy, reduce toxicity, and broaden the spectrum of activity.

Early modifications focused on the carboxyl group, leading to the synthesis of various esters, amides, and hydrazides. belnauka.by The aim was often to modulate the pharmacokinetic properties of the parent molecule. The success of isoniazid spurred the exploration of substitutions on the pyridine (B92270) ring itself. The introduction of various functional groups at the 2- and 6-positions of the isonicotinic acid ring has been a strategy to create new chemical entities with diverse biological activities. acs.orgacs.org

The synthesis of analogs with alkyl and substituted alkyl groups has been a logical progression in this evolutionary timeline. The introduction of an alkyl group can influence the lipophilicity and steric profile of the molecule, potentially affecting its interaction with biological targets. The specific incorporation of a hydroxyalkyl group, such as the 2-hydroxypropan-2-yl moiety, introduces a tertiary alcohol. This functional group can participate in hydrogen bonding, potentially enhancing binding affinity to enzymes or receptors, and can also serve as a site for further chemical modification. While direct historical accounts leading specifically to the synthesis of this compound are not prominent in the literature, its conception can be seen as a rational step in the broader, systematic exploration of the chemical space around the isonicotinic acid core.

Trends and Paradigms in Modern Chemical Research on this compound

Current research on isonicotinic acid derivatives is characterized by a shift from solely antimicrobial applications to a wider range of therapeutic areas. While the development of new anti-tubercular agents remains a priority, the isonicotinic acid scaffold is now being investigated for its potential in oncology, neurodegenerative diseases, and as anti-inflammatory agents.

A significant paradigm in modern drug discovery is the focus on targeted therapies. Researchers are designing isonicotinic acid analogs to inhibit specific enzymes or receptors implicated in disease pathways. For instance, derivatives of isonicotinic acid have been explored as inhibitors of histone deacetylases (HDACs) and other epigenetic targets. The 2-(2-hydroxypropan-2-yl) substituent, with its potential for hydrogen bonding and its defined stereochemistry, could be a valuable feature in the design of such targeted inhibitors.

Another prevailing trend is the use of computational chemistry and molecular modeling to guide the synthesis of new analogs. These tools can predict the binding of molecules to target proteins, helping to rationalize the design of compounds with improved affinity and selectivity. For a molecule like this compound, computational studies could predict its potential biological targets and guide its experimental investigation.

Although specific research on this compound is limited, its structural motifs are present in more complex molecules that have been investigated. For example, the hydroxybupropion (B195616) family of compounds features a tertiary alcohol on a side chain, and these have been studied for their potential as smoking cessation aids. nih.gov This suggests that the 2-(2-hydroxypropan-2-yl) group can confer interesting pharmacological properties.

Emerging Research Frontiers and Unexplored Applications of this compound

The unique combination of a hydrophilic tertiary alcohol and the aromatic, ionizable isonicotinic acid core opens up several intriguing avenues for future research and applications.

Medicinal Chemistry:

Enzyme Inhibition: The tertiary alcohol and carboxylic acid functionalities could act as key binding motifs for a range of enzymes. This compound could be explored as a starting point for the development of inhibitors for proteases, kinases, or other enzymes where hydrogen bonding plays a crucial role in ligand recognition.